N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-2-14-8-10-15(11-9-14)17-12-24-19(20-17)21-18(22)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTAYQWBKPRGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
- α-Haloketone : 4'-Ethylphenacyl bromide (1-bromo-1-(4-ethylphenyl)propan-2-one)
- Thiourea : Provides the N-C-S moiety for ring closure
Procedure
- Mixing : Combine 4'-ethylphenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in anhydrous ethanol.
- Reflux : Heat at 78°C for 6–8 hours under nitrogen.
- Workup : Cool to room temperature, pour into ice-water, and neutralize with ammonium hydroxide.
- Isolation : Filter the precipitate and recrystallize from ethanol/water (3:1) to obtain pale-yellow crystals.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 78°C | +15% vs. 60°C |
| Solvent | Ethanol | >90% purity |
| Thiourea Equiv | 1.2 | Max yield |
Characterization :
- 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.23 (t, J = 7.6 Hz, 3H, CH3).
- HRMS : [M+H]+ Calcd for C11H13N2S: 213.0754; Found: 213.0751.
Preparation of 2-(Phenylthio)acetyl Chloride
The sulfur-containing acetamide side chain is introduced via acyl chloride intermediacy , enabling efficient coupling with the thiazol-2-amine.
Synthesis Steps
- Acid Activation :
- React 2-(phenylthio)acetic acid (1.0 equiv) with oxalyl chloride (1.5 equiv) in dry dichloromethane.
- Catalyze with 1–2 drops of DMF to accelerate chloride formation.
- Conditions : Stir at 0–5°C for 1 hour, then warm to room temperature for 2 hours.
- Isolation : Remove solvents in vacuo to obtain the crude acyl chloride as a yellow oil (used without further purification).
Critical Notes :
- Moisture-free conditions are essential to prevent hydrolysis.
- Excess oxalyl chloride is removed via azeotropic distillation with toluene.
Coupling of 4-(4-Ethylphenyl)thiazol-2-amine with 2-(Phenylthio)acetyl Chloride
The final amidation step employs Schotten-Baumann conditions to ensure high regioselectivity and minimal side reactions.
Reaction Protocol
- Base Selection : Use N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in tetrahydrofuran (THF).
- Mixing : Add 2-(phenylthio)acetyl chloride (1.1 equiv) dropwise to a cooled (0°C) solution of 4-(4-ethylphenyl)thiazol-2-amine.
- Stirring : Maintain at 0°C for 30 minutes, then warm to 25°C for 12 hours.
- Workup : Quench with ice-cold water, extract with ethyl acetate, and dry over Na2SO4.
- Purification : Chromatograph on silica gel (hexane/ethyl acetate 4:1) to isolate the product as a white solid.
Yield Optimization
| Variable | Effect on Yield |
|---|---|
| DIPEA Equiv | 2.0 → 85% |
| Temperature Ramp | 0°C → RT → 92% |
| Acyl Chloride Purity | >90% → +8% |
Analytical Data :
- Melting Point : 148–150°C (ethanol recrystallization).
- 13C NMR (CDCl3) : δ 169.2 (C=O), 153.6 (thiazole C2), 138.4–126.1 (aromatic Cs), 37.8 (CH2S), 28.9 (CH2CH3), 15.4 (CH3).
- IR (KBr) : 3280 cm−1 (N-H), 1655 cm−1 (C=O), 1240 cm−1 (C-S).
Alternative Routes and Comparative Analysis
Direct Alkylation of Thiazol-2-amine
A less common approach involves reacting 4-(4-ethylphenyl)thiazol-2-amine with 2-bromo-2-(phenylthio)acetamide. However, this method suffers from:
Solid-Phase Synthesis
Immobilizing the thiazol-2-amine on Wang resin enables iterative coupling, though scalability remains challenging:
- Advantage : Simplified purification (resin filtration).
- Limitation : Requires specialized equipment and yields ∼60%.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are recommended:
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The phenylthio group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenylthioacetamide moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylthio)acetamide: Similar structure with a methylthio group instead of a phenylthio group.
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the specific combination of the ethyl-substituted phenyl group, thiazole ring, and phenylthioacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Overview
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes, which can lead to therapeutic effects against various diseases.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
The thiazole ring structure enhances the compound's ability to penetrate biological membranes, thereby increasing its efficacy in targeting intracellular processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression. For instance, lead compounds similar to this derivative have shown potent activity against melanoma and pancreatic cancer cell lines by inducing both apoptosis and autophagy .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining the integrity of bacterial cell membranes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-methylphenyl)-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide | Structure | Antimicrobial, anticancer | Similar thiazole framework; effective against resistant strains |
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Structure | Anticancer | Enhanced receptor binding due to fluorine substitution |
| N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide | Structure | Antiviral, anticancer | Multi-target approach; potential for drug development |
Case Studies
- Study on Anticancer Activity : A recent investigation into thiazole derivatives highlighted that compounds similar to this compound exhibit high potency against various cancer cell lines. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis induction .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
Q & A
Q. Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .
- Catalysts : Bases like triethylamine or pyridine neutralize HCl byproducts, improving yields (24–42% reported) .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | 4-(4-ethylphenyl)thiazol-2-amine | – | |
| Acylation | 2-(phenylthio)acetyl chloride, DMF | 24–42% |
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Focus
Methodology :
- 1H/13C-NMR :
- Thiazole protons appear as singlet(s) near δ 7.5–8.5 ppm.
- Acetamide carbonyl (C=O) resonates at δ 165–170 ppm in 13C-NMR .
- HRMS : Exact mass calculation confirms molecular formula (e.g., C19H18N2OS2 requires m/z 354.08) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~700 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
What preliminary biological screening approaches are recommended for assessing this compound’s pharmacological potential?
Basic Research Focus
Methodology :
- Anticancer Activity :
- MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 values).
- Compare with structurally similar compounds (e.g., ST54–ST60 derivatives with IC50 ranges of 5–50 μM) .
- Antimicrobial Testing :
- Broth microdilution assay (MIC) against S. aureus and E. coli .
- Enzyme Inhibition :
- COX-2 or kinase inhibition assays using fluorescence-based protocols .
Q. Table 2: Biological Activity of Analogues
| Compound | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| ST56 (Analog) | MCF-7 | 12.3 | |
| ST58 (Analog) | HeLa | 8.7 |
How can reaction conditions be optimized to address low yields in large-scale synthesis?
Advanced Research Focus
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for acylation efficiency .
- Solvent Optimization : Switch to THF or acetonitrile for better solubility of intermediates .
Data Contradiction Note : Yields vary between 24% (room temperature) and 42% (reflux), suggesting temperature sensitivity .
What computational tools are effective for predicting the compound’s binding mechanisms with biological targets?
Advanced Research Focus
Methodology :
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl) with bioactivity .
Key Finding : Fluorine substitution enhances metabolic stability and target affinity in analogues .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Approach :
Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols.
Control for Solubility : Ensure compound dissolution in DMSO ≤0.1% to avoid false negatives .
Validate Targets : Confirm mechanism via siRNA knockdown or Western blotting (e.g., apoptosis markers like caspase-3) .
Case Study : Discrepancies in IC50 values (8–50 μM) for thiazole derivatives may arise from assay variability or impurity levels >95% .
What advanced analytical techniques are critical for studying degradation pathways under physiological conditions?
Advanced Research Focus
Methodology :
- LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Stability Studies :
- Thermal degradation (40°C, 75% RH for 4 weeks) monitored via HPLC .
- Photolytic stability under UV-vis light .
Key Insight : Thioacetamide derivatives often degrade via hydrolysis of the acetamide bond, requiring pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
